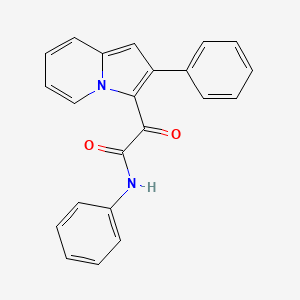![molecular formula C19H17N3O5S2 B3956418 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide](/img/structure/B3956418.png)
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide
Übersicht
Beschreibung
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide, also known as NTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NTB is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide is not fully understood, but it has been proposed that N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells, and it is believed that N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide exerts its antitumor activity by inhibiting HDAC activity.
Biochemical and Physiological Effects:
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has been found to exhibit potent antitumor activity against various cancer cell lines, and it has also been found to exhibit neuroprotective effects against oxidative stress-induced cell death. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been found to inhibit the activity of HDACs, which play a key role in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of new drugs for the treatment of cancer. However, one of the limitations of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide, including the development of new methods for synthesizing N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields of scientific research. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has shown promise as a potential drug candidate for the treatment of cancer and other diseases, and further research is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has been studied for its potential applications in various fields of scientific research, including the development of new drugs for the treatment of cancer and other diseases. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide has also been studied for its potential applications in the field of neuroscience, where it has been found to exhibit neuroprotective effects against oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-16(13-6-4-3-5-7-13)18(23)21-19-20-12-17(28-19)29(26,27)15-10-8-14(9-11-15)22(24)25/h3-12,16H,2H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJMGNAPSCQPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)

![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956359.png)
![1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3956365.png)
![3,5-dimethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956369.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)
![7-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3956386.png)
![2-[(4-fluorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3956397.png)


![3-benzyl-5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956425.png)
![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3956448.png)